Enantiomeric Purity: (S,S) vs. (R,R) and Racemic Cis-Hydroxycyclopentyl Triazole-4-Carboxylic Acids
The (S,S) isomer (CAS 1486484-32-5) is supplied with a certified enantiomeric purity of ≥98%, whereas the (R,R) counterpart (CAS not disclosed on non-excluded sites) and the racemic cis-2‑hydroxycyclopentyl analogue (CAS 1341144‑15‑7) are offered at 95% purity with no enantiospecific certification . The absence of a chiral certificate for the racemic product means the critical (S,S)/(R,R) ratio is undefined, introducing batch‑to‑batch variability that directly impacts reproducibility of asymmetric syntheses or biological assays.
| Evidence Dimension | Enantiomeric purity / chiral specification |
|---|---|
| Target Compound Data | ≥98% (single enantiomer, (S,S) configuration confirmed) |
| Comparator Or Baseline | Racemic cis‑2‑hydroxycyclopentyl analogue: purity 95% (undefined enantiomer ratio); (R,R)-enantiomer: not available with equivalent certification |
| Quantified Difference | At least +3 percentage points absolute purity; crucial difference is the presence of a defined enantiomeric assignment vs. undefined mixture |
| Conditions | Vendor specifications (Leyan, Enamine) for commercial building blocks |
Why This Matters
For medicinal chemistry programs that optimize single‑enantiomer lead series, using a building block of verified (S,S) configuration eliminates the confounding effect of enantiomeric mixtures on SAR, binding affinity, and in‑vivo pharmacokinetics.
